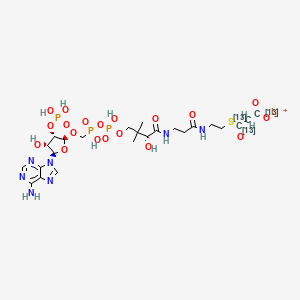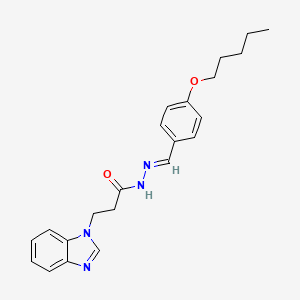
3-(1H-Benzimidazol-1-YL)-N'-(4-(pentyloxy)benzylidene)propanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-Benzimidazol-1-YL)-N’-(4-(pentyloxy)benzylidene)propanohydrazide is an organic compound that features a benzimidazole ring, a pentyloxybenzylidene group, and a propanohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Benzimidazol-1-YL)-N’-(4-(pentyloxy)benzylidene)propanohydrazide typically involves the following steps:
Formation of Benzimidazole Derivative: The initial step involves the synthesis of the benzimidazole derivative. This can be achieved by reacting o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Hydrazide Formation: The benzimidazole derivative is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Schiff Base Formation: Finally, the hydrazide is condensed with 4-(pentyloxy)benzaldehyde under reflux conditions in the presence of an acid catalyst to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1H-Benzimidazol-1-YL)-N’-(4-(pentyloxy)benzylidene)propanohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(1H-Benzimidazol-1-YL)-N’-(4-(pentyloxy)benzylidene)propanohydrazide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Materials Science: It can be used in the development of novel materials with specific electronic, optical, or mechanical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(1H-Benzimidazol-1-YL)-N’-(4-(pentyloxy)benzylidene)propanohydrazide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
3-(1H-Benzimidazol-1-yl)propanoic acid: This compound shares the benzimidazole core but differs in the side chains.
4-(pentyloxy)benzaldehyde: This compound contains the pentyloxybenzylidene group but lacks the benzimidazole and hydrazide moieties.
Properties
Molecular Formula |
C22H26N4O2 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
3-(benzimidazol-1-yl)-N-[(E)-(4-pentoxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C22H26N4O2/c1-2-3-6-15-28-19-11-9-18(10-12-19)16-24-25-22(27)13-14-26-17-23-20-7-4-5-8-21(20)26/h4-5,7-12,16-17H,2-3,6,13-15H2,1H3,(H,25,27)/b24-16+ |
InChI Key |
WGHSQXLLXDJFCT-LFVJCYFKSA-N |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)/C=N/NC(=O)CCN2C=NC3=CC=CC=C32 |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C=NNC(=O)CCN2C=NC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


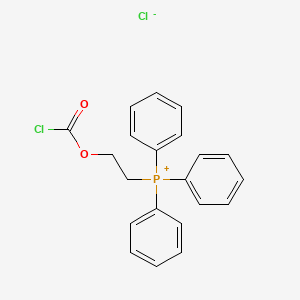
![7-(4-ethylphenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B12057293.png)
![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide](/img/structure/B12057306.png)
![Bis(chlorogold(I))[1,1'-bis(diphenylphosphino)ferrocene]](/img/structure/B12057319.png)
![3-(tert-butylsulfanyl)-6-methyl-4-{[(E)-(4-methylphenyl)methylidene]amino}-1,2,4-triazin-5(4H)-one](/img/structure/B12057323.png)
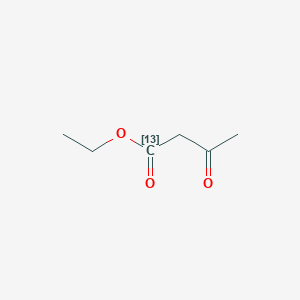
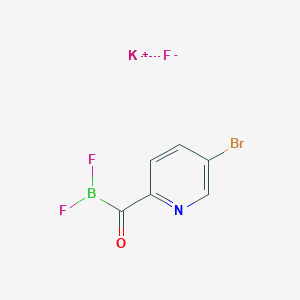
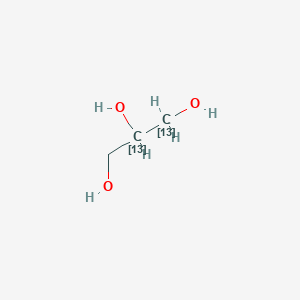
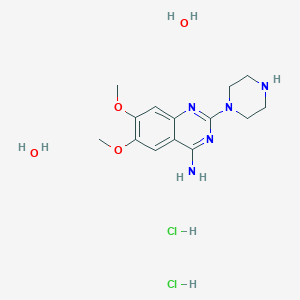
![5-(2-furyl)-4-{[(E)-(2-methoxy-1-naphthyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12057336.png)



